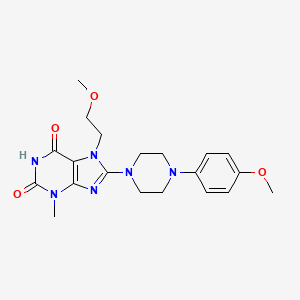

7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 3-methyl group at position 3, a 2-methoxyethyl substituent at position 7, and a 4-(4-methoxyphenyl)piperazine moiety at position 8.

Properties

IUPAC Name |

7-(2-methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4/c1-23-17-16(18(27)22-20(23)28)26(12-13-29-2)19(21-17)25-10-8-24(9-11-25)14-4-6-15(30-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,22,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFQMRGMCJNRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of SMR000013040, also known as the SMR peptide, is the molecular chaperone DnaK. DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus, a common bacterium responsible for a wide range of infections.

Mode of Action

The SMR peptide interacts with DnaK, inhibiting the biofilm formation of Staphylococcus aureus. Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix, which can make them more resistant to antibiotics. By targeting DnaK, the SMR peptide disrupts this process, reducing the bacterium’s ability to form these protective structures.

Biochemical Pathways

It is known that the peptide’s interaction with dnak disrupts the normal functioning of this protein, which in turn affects the bacterium’s ability to form biofilms. This disruption could potentially affect various downstream effects related to bacterial growth and survival.

Biological Activity

The compound 7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a purine core, which is integral to many biological processes, particularly in nucleic acids. Its structure includes:

- Purine Base : Central to its biological function.

- Piperazine Moiety : Contributes to its interaction with various receptors.

- Methoxy and Ethoxy Groups : Enhance solubility and modify pharmacological properties.

Molecular Formula

Key Structural Features

| Feature | Description |

|---|---|

| Purine Core | Essential for nucleic acid interactions |

| Piperazine Ring | Potential modulation of neurotransmitter release |

| Methoxy Groups | Increase lipophilicity and receptor binding |

Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a key enzyme involved in glucose metabolism and insulin signaling, making this compound a candidate for managing type II diabetes and obesity:

- DPP-IV Inhibition : Modulates glucose homeostasis, potentially improving insulin sensitivity.

- Receptor Interaction : The piperazine moiety suggests activity at adrenergic receptors, influencing neurotransmitter dynamics.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

- DPP-IV Inhibition Studies : In vitro assays demonstrated that the compound selectively inhibits DPP-IV, leading to increased levels of incretin hormones that enhance insulin secretion.

- Neurotransmitter Modulation : Preliminary studies suggest potential effects on neurotransmitter release due to interactions with adrenergic receptors.

Case Studies

In a study examining the effects of similar compounds on glucose metabolism:

- Participants : Diabetic animal models were administered varying doses of the compound.

- Results : Significant reductions in blood glucose levels were observed, indicating the compound's efficacy in enhancing insulin sensitivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methylpurine | Contains dichlorobenzyl instead of methoxyphenyl | Enhanced lipophilicity due to halogen substitutions |

| 7-benzyl-8-(3-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethylpurine | Benzyl group instead of ethoxyethyl | Different pharmacokinetic properties |

| 1,3-dimethyl-7-benzyl-8-piperazin-1-ylpurine | Lacks ethoxyethyl group | Simpler structure may lead to different biological activities |

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings

- Anti-Thrombotic Activity : The compound from shares the purine-dione core but replaces the methoxyethyl and 4-methoxyphenyl groups with thietan and unsubstituted piperazine. Its anti-thrombotic efficacy highlights the importance of the piperazine moiety in GP IIb-IIIa receptor binding, though the absence of methoxy groups may limit solubility .

- The target compound’s 2-methoxyethyl group balances lipophilicity and solubility .

- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., , target compound) show stronger receptor interactions than piperidine derivatives (), likely due to the additional nitrogen atom enabling hydrogen bonding .

- Methoxy Groups : The 4-methoxyphenyl group in the target compound may enhance receptor selectivity compared to unsubstituted () or alkyl-substituted () piperazines, as methoxy groups can engage in hydrophobic and π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.